2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6F4O. It is a fluorinated ketone, known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with ethylmagnesium bromide, followed by fluorination using diethylaminosulfur trifluoride (DAST).
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 2-(trifluoromethyl)fluorobenzene with acetyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production often utilizes the Friedel-Crafts acylation method due to its scalability and relatively high yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products:
Scientific Research Applications
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the fluoro group, leading to different reactivity and applications.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: Similar structure with a different position of the fluoro group, affecting its chemical properties.
Uniqueness: 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H6F4O |
---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 |
InChI Key |
MGFOYMXWGHDXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)C(F)(F)F |
Origin of Product |
United States |
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